molecular formula C15H18ClNO2 B7564553 [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone

[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone

Cat. No. B7564553
M. Wt: 279.76 g/mol
InChI Key: IMFTVKXJKSQYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the class of cyclopropyl ketones and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. The compound has been shown to interact with various receptors and enzymes, including the mu-opioid receptor, the cannabinoid receptor, and the cyclooxygenase enzyme. These interactions result in the modulation of pain perception, inflammation, and tumor growth.
Biochemical and Physiological Effects
[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce pain and inflammation in animal models of acute and chronic pain. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone for lab experiments is its potent and selective activity. The compound has been shown to exhibit high affinity and selectivity for its target receptors and enzymes, making it an ideal tool for investigating the underlying mechanisms of pain, inflammation, and cancer. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone. One potential direction is the development of novel analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential use as a drug delivery system for the treatment of brain diseases. Additionally, the compound's potential use as a therapeutic agent for the treatment of cancer and chronic pain warrants further investigation. Finally, the compound's mechanism of action and its interactions with various signaling pathways in the body require further elucidation.

Synthesis Methods

The synthesis of [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 1-(3-chlorophenyl)cyclopropylamine with 4-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of this compound has been reported in several research articles, and different methods have been proposed to optimize the yield and purity of the product.

Scientific Research Applications

[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities in preclinical studies. The compound has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

[1-(3-chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c16-12-3-1-2-11(10-12)15(6-7-15)14(19)17-8-4-13(18)5-9-17/h1-3,10,13,18H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFTVKXJKSQYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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